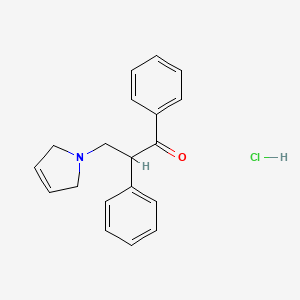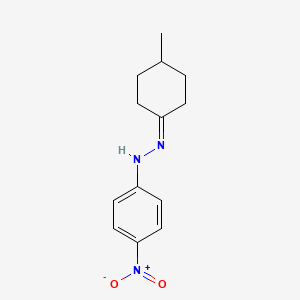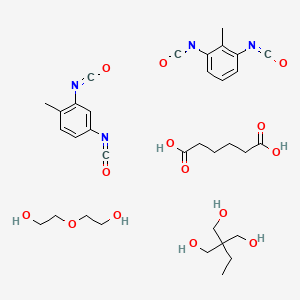
1,3-Diisocyanato-2-methylbenzene; 2,4-diisocyanato-1-methylbenzene; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; hexanedioic acid; 2-(2-hydroxyethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,3-Diisocyanato-2-methylbenzene; 2,4-diisocyanato-1-methylbenzene; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; hexanedioic acid; 2-(2-hydroxyethoxy)ethanol” is a mixture of several distinct chemicals, each with unique properties and applications. These compounds are used in various industrial and scientific fields, including polymer production, coatings, and chemical synthesis.
Vorbereitungsmethoden
1,3-Diisocyanato-2-methylbenzene: 1,3-Diisocyanato-2-methylbenzene is typically synthesized from toluene through nitration, hydrogenation, and phosgenation reactions. The nitration of toluene produces dinitrotoluene, which is then hydrogenated to form toluenediamine. Finally, phosgenation of toluenediamine yields 1,3-diisocyanato-2-methylbenzene .
2,4-Diisocyanato-1-methylbenzene: 2,4-Diisocyanato-1-methylbenzene is produced similarly to 1,3-diisocyanato-2-methylbenzene. The process involves the nitration of toluene to form dinitrotoluene, followed by hydrogenation to produce toluenediamine. Phosgenation of toluenediamine results in 2,4-diisocyanato-1-methylbenzene .
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol is synthesized through the aldol condensation of n-butyraldehyde and formaldehyde under alkaline conditions. The reaction mixture is then concentrated, decolorized, and purified to obtain the final product .
Hexanedioic Acid: Alternative methods include the hydrocarboxylation of butadiene and the oxidative cleavage of cyclohexene using hydrogen peroxide .
2-(2-Hydroxyethoxy)ethanol: 2-(2-Hydroxyethoxy)ethanol is prepared by the reaction of ethylene oxide with ethylene glycol. This process involves the addition of ethylene oxide to ethylene glycol under controlled conditions to produce the desired compound .
Analyse Chemischer Reaktionen
1,3-Diisocyanato-2-methylbenzene and 2,4-Diisocyanato-1-methylbenzene: These compounds undergo various reactions, including polymerization and cross-linking, due to the presence of isocyanate groups. They react with polyols to form polyurethanes, which are used in foams, coatings, and adhesives. Common reagents include polyols, amines, and water.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound participates in esterification and etherification reactions. It reacts with carboxylic acids to form esters and with alkyl halides to form ethers. These reactions are typically carried out under acidic or basic conditions.
Hexanedioic Acid: Hexanedioic acid undergoes typical carboxylic acid reactions, such as esterification, amidation, and polymerization. It reacts with alcohols to form esters, with amines to form amides, and with diamines to produce polyamides like nylon-6,6.
2-(2-Hydroxyethoxy)ethanol: This compound undergoes esterification and etherification reactions. It reacts with carboxylic acids to form esters and with alkyl halides to form ethers. These reactions are typically carried out under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
1,3-Diisocyanato-2-methylbenzene and 2,4-Diisocyanato-1-methylbenzene: These compounds are widely used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and elastomers. They are also used in the synthesis of various polymers and resins.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound is used as a building block in the production of alkyd resins, high-gloss coatings, and ion exchange resins. It is also employed as a multifunctional monomer in the production of coatings and polymeric materials .
Hexanedioic Acid: Hexanedioic acid is primarily used in the production of nylon-6,6 polyamide, which is a key material in the textile and plastics industries. It is also used in the manufacture of plasticizers, lubricants, and polyurethane resins .
2-(2-Hydroxyethoxy)ethanol: This compound is used as a solvent in various industrial applications, including the production of dyes, inks, and resins. It is also employed as a gas dehydrating agent, lubricant, and plasticizer .
Wirkmechanismus
1,3-Diisocyanato-2-methylbenzene and 2,4-Diisocyanato-1-methylbenzene: These compounds react with polyols to form urethane linkages, resulting in the formation of polyurethanes. The isocyanate groups react with hydroxyl groups to form carbamate linkages, which are the basis of polyurethane polymers.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound acts as a trifunctional alcohol, providing three hydroxyl groups for reactions. It participates in esterification and etherification reactions, forming esters and ethers, respectively.
Hexanedioic Acid: Hexanedioic acid acts as a bifunctional carboxylic acid, providing two carboxyl groups for reactions. It participates in polymerization reactions to form polyamides and polyesters.
2-(2-Hydroxyethoxy)ethanol: This compound acts as a bifunctional alcohol, providing two hydroxyl groups for reactions. It participates in esterification and etherification reactions, forming esters and ethers, respectively.
Vergleich Mit ähnlichen Verbindungen
1,3-Diisocyanato-2-methylbenzene and 2,4-Diisocyanato-1-methylbenzene: These compounds are similar to other diisocyanates, such as methylene diphenyl diisocyanate (MDI) and hexamethylene diisocyanate (HDI). they are unique in their aromatic structure and specific reactivity with polyols.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound is similar to other trifunctional alcohols, such as glycerol and trimethylolpropane. Its unique structure provides specific reactivity and properties in polymer and resin synthesis.
Hexanedioic Acid: Hexanedioic acid is similar to other dicarboxylic acids, such as succinic acid and glutaric acid. Its six-carbon chain length provides specific properties and reactivity in polymer synthesis.
2-(2-Hydroxyethoxy)ethanol: This compound is similar to other glycol ethers, such as ethylene glycol and diethylene glycol. Its unique structure provides specific solubility and reactivity in various industrial applications.
Eigenschaften
CAS-Nummer |
34557-94-3 |
|---|---|
Molekularformel |
C34H46N4O14 |
Molekulargewicht |
734.7 g/mol |
IUPAC-Name |
1,3-diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/2C9H6N2O2.C6H10O4.C6H14O3.C4H10O3/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;5-1-3-7-4-2-6/h2*2-4H,1H3;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;5-6H,1-4H2 |
InChI-Schlüssel |
LBGAXMAWJPXYPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)CO.CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Verwandte CAS-Nummern |
34557-94-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



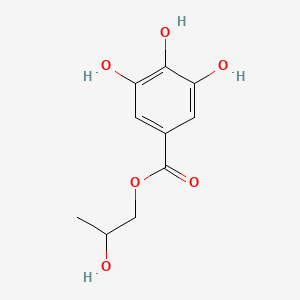
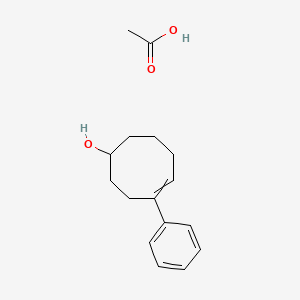
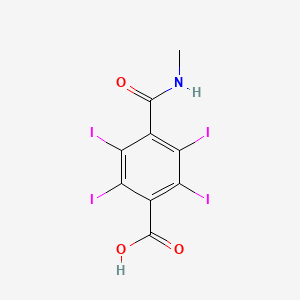
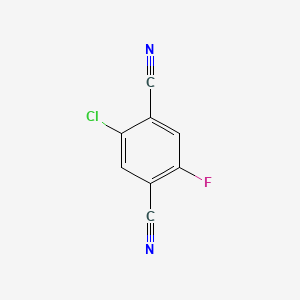
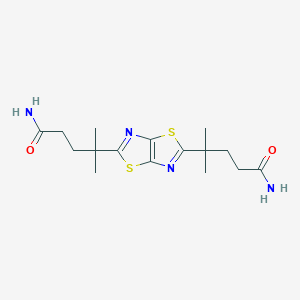
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
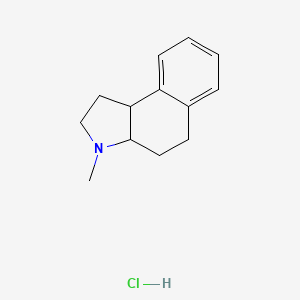
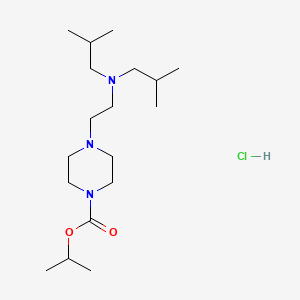
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
